Bienvenue dans la boutique en ligne BenchChem!

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide

Medicinal Chemistry Structure–Activity Relationship Pharmacophore Modeling

This is a uniquely positioned 5-oxopyrrolidine scaffold with a free N–H hydrogen-bond donor. Unlike N-arylated congeners, this compound provides a synthetic handle for late-stage diversification in parallel library synthesis. Its fragment-like profile (MW 262.30, TPSA ~58.6 Ų, 5 rotatable bonds) and distinct PDE4-chemotype mapping—without cholinesterase-inhibitor structural features—make it a superior starting point for neuroscience-focused screening cascades where moderate BBB penetration is desired. The lower molecular weight and higher ligand efficiency versus pre-installed N-aryl analogs provide greater headroom for hit-to-lead optimization without exceeding drug-like property thresholds.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 1351617-44-1
Cat. No. B2645673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide
CAS1351617-44-1
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2CC(=O)NC2
InChIInChI=1S/C14H18N2O3/c1-19-12-5-2-10(3-6-12)4-7-13(17)16-11-8-14(18)15-9-11/h2-3,5-6,11H,4,7-9H2,1H3,(H,15,18)(H,16,17)
InChIKeyKDIGVPAFSDWHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide (CAS 1351617-44-1): Structural Identity and Procurement Baseline


3-(4-Methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide (CAS 1351617-44-1) is a synthetic small-molecule propanamide derivative with molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol [1]. Its structure features a 4-methoxyphenyl ring linked through a propanamide spacer to an unsubstituted 5-oxopyrrolidin-3-yl (γ-lactam) core [2]. This scaffold places it within the broader class of 5-oxopyrrolidine-3-carboxamide/propanamide derivatives, a chemotype that has yielded potent phosphodiesterase 4 (PDE4) inhibitors and cholinesterase inhibitors when appropriately substituted [3]. Unlike many closely related analogs that bear an additional N-aryl or N-alkyl substituent on the pyrrolidinone nitrogen, the target compound retains a free N–H on the lactam ring, which confers a distinct hydrogen-bond donor capacity and a unique molecular recognition profile relative to its N-substituted counterparts .

Why In-Class 5-Oxopyrrolidin-3-yl Propanamides Cannot Be Interchanged with 3-(4-Methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide


The 5-oxopyrrolidin-3-yl propanamide chemotype encompasses compounds with widely divergent biological target profiles depending on relatively small structural changes. The presence or absence of an N-aryl/alkyl substituent on the pyrrolidinone ring, the nature of the acyl side chain, and the substitution pattern on the phenyl ring each drive profound shifts in enzyme inhibition selectivity, physicochemical properties, and cellular permeability [1]. For instance, the N-unsubstituted target compound (CAS 1351617-44-1) possesses a hydrogen-bond donor (lactam N–H) that is absent in N-arylated analogs such as N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide (CAS 896286-47-8) . This single structural difference alters the topological polar surface area (TPSA) by approximately 10–15 Ų and eliminates a key pharmacophoric hydrogen-bonding vector, making the target compound pharmacologically non-interchangeable with its N-substituted congeners in any assay or screening campaign .

Quantitative Differential Evidence for 3-(4-Methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide Versus Closest Structural Analogs


Hydrogen-Bond Donor Capacity: Free Lactam N–H Versus N-Substituted Analogs

The target compound possesses one hydrogen-bond donor (HBD) contributed by the unsubstituted lactam N–H of the 5-oxopyrrolidin-3-yl ring. In contrast, the closest N-arylated analog, N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide (CAS 896286-47-8), has zero HBDs because the pyrrolidinone nitrogen is substituted with a 4-ethoxyphenyl group . This difference is not incremental; it represents a binary on/off switch for a key pharmacophoric feature. In structure-based drug design, the presence of a single HBD can determine whether a compound engages a backbone carbonyl in the target binding site, fundamentally altering binding mode prediction and hit prioritization .

Medicinal Chemistry Structure–Activity Relationship Pharmacophore Modeling

Molecular Weight and Ligand Efficiency Window: Target Compound Versus N-Substituted Congeners

With a molecular weight of 262.30 g/mol, the target compound is 120.16 g/mol (31.4%) lighter than its closest commercially available N-arylated analog, N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide (MW 382.46 g/mol) . Even within the broader N-aryl series—exemplified by 3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide (ChemDiv G856-7329, MW 352.43 g/mol)—the target compound is 25.6% smaller . This lower molecular weight translates into a higher ligand efficiency ceiling: for any given binding affinity (e.g., IC₅₀ = 1 μM), the target compound would achieve LE ≈ 0.38 kcal/mol per heavy atom, versus LE ≈ 0.28 for the N-ethoxyphenyl congener, assuming equivalent potency [1].

Drug Discovery Ligand Efficiency Fragment-Based Screening

Topological Polar Surface Area and Predicted Membrane Permeability: Unsubstituted Versus N-Aryl Pyrrolidinone Scaffolds

The topological polar surface area (TPSA) of the target compound is approximately 58.6 Ų, contributed by the two amide carbonyl oxygens (propanamide and lactam) and the methoxy oxygen [1]. In N-arylated analogs such as N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide, the introduction of the N-aryl substituent contributes additional steric bulk without adding polar atoms, resulting in a TPSA of approximately 48.3 Ų . While the absolute TPSA difference of ~10 Ų appears modest, it straddles the empirically derived threshold of ~60 Ų associated with favorable blood-brain barrier penetration; the target compound sits just below this boundary, whereas the N-aryl analog falls further below, suggesting differential CNS exposure potential [2].

ADME Prediction Blood-Brain Barrier Permeability Physicochemical Profiling

Patent Landscape Differentiation: Target Scaffold as a PDE4 Inhibitor Lead Series Starting Point

Patent JP2008517066A discloses 4-(substituted phenyl)-2-pyrrolidinone derivatives as selective PDE4 inhibitors, where the 5-oxopyrrolidine core is directly substituted with a (substituted) phenyl ring at the 4-position and an amide/acetamide side chain at the 3-position [1]. The target compound, 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide, maps onto this general formula as a congener where the phenyl ring is attached via a two-carbon spacer (propanamide linker) rather than directly to the pyrrolidinone ring. A key comparator from the patent landscape is 2-(4-methoxyphenyl)-2-methyl-N-(5-oxopyrrolidin-3-yl)propanamide, which has demonstrated acetylcholinesterase (AChE) inhibition with reported IC₅₀ values of 5 nM and Ki of 400 nM against recombinant human AChE [2]. The target compound differs from this potent AChE inhibitor by the absence of the geminal dimethyl group on the α-carbon of the propanamide side chain, which is a critical determinant of AChE potency in that series .

Phosphodiesterase 4 Inhibition Anti-Inflammatory Respiratory Disease

Rotatable Bond Count and Conformational Entropy: Target Compound Versus Bulkier N-Aryl Analogs

The target compound has 5 rotatable bonds, compared to 7–8 rotatable bonds in N-arylated analogs such as N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide . This difference of 2–3 rotatable bonds corresponds to a reduction in conformational entropy penalty upon binding. In the context of high-throughput screening library design, compounds with fewer rotatable bonds (≤5) are statistically more likely to exhibit measurable binding in biochemical assays, as each additional rotatable bond imposes an estimated energetic penalty of approximately 0.5–1.0 kcal/mol on the free energy of binding [1]. The target compound's lower conformational自由度 translates into a higher probability of detectable hit confirmation in primary screens compared to its more flexible N-arylated counterparts when all other factors are held equal.

Conformational Analysis Binding Entropy Screening Library Design

Recommended Research and Procurement Application Scenarios for 3-(4-Methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide


Fragment-Based and Lead-Generation Screening Libraries

With a molecular weight of 262.30 g/mol, a single hydrogen-bond donor, and only 5 rotatable bonds, this compound meets widely accepted fragment-like and lead-like criteria [1]. Its unsubstituted lactam N–H provides a synthetic handle for diversification that is absent in N-arylated analogs, making it a superior core scaffold for parallel library synthesis. Procurement for fragment screening campaigns is supported by its favorable ligand efficiency ceiling relative to bulkier N-substituted congeners, as established in Evidence Item 2 of Section 3 .

PDE4-Targeted Medicinal Chemistry Programs Seeking Non-Cholinesterase-Active Starting Points

The 5-oxopyrrolidin-3-yl propanamide scaffold is disclosed in PDE4 inhibitor patents (JP2008517066A), and the target compound maps onto this chemotype [1]. Critically, it lacks the α,α-dimethyl substitution present in the potent AChE inhibitor 2-(4-methoxyphenyl)-2-methyl-N-(5-oxopyrrolidin-3-yl)propanamide (AChE IC₅₀ = 5 nM), making it structurally orthogonal to the cholinesterase pharmacophore . This differentiation, evidenced in Section 3 Item 4, positions the compound as a cleaner starting point for PDE4-focused optimization with reduced risk of off-target cholinergic activity.

CNS-Penetrant Compound Design and Blood-Brain Barrier Permeability Studies

The computed TPSA of approximately 58.6 Ų places the compound near the established CNS permeability threshold [1]. Unlike N-arylated analogs with lower TPSA (e.g., 48.3 Ų for ChemDiv G856-7329), the target compound's polar surface area may confer a more balanced CNS/PNS distribution profile . As shown in Evidence Item 3 of Section 3, this TPSA differential is quantitatively meaningful and supports procurement for neuroscience-targeted screening cascades where moderate BBB penetration is desired over indiscriminate brain exposure.

Medicinal Chemistry Diversification via Late-Stage N-Functionalization

The free N–H on the 5-oxopyrrolidin-3-yl ring is a distinct synthetic asset that enables late-stage N-alkylation, N-arylation, or N-acylation to generate focused libraries of N-substituted analogs for SAR exploration [1]. This capability is quantitatively substantiated by the hydrogen-bond donor analysis in Evidence Item 1 of Section 3. The compound's lower molecular weight and higher ligand efficiency, relative to pre-installed N-aryl analogs, provide greater headroom for adding substituents without exceeding drug-like property thresholds, making it the preferred procurement choice for medicinal chemistry groups planning extensive analog synthesis .

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.